molecular formula C10H12F3N B027024 3-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 104774-87-0

3-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No. B027024
M. Wt: 203.2 g/mol
InChI Key: JMTLMFBJIQWJPW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]propan-1-amine is a chemical compound that has been the subject of various scientific studies. Its structure includes a trifluoromethyl group attached to a phenyl ring, which is linked to a propan-1-amine chain. This compound is of interest due to its unique chemical and physical properties, which make it useful in a variety of chemical reactions and applications in material science and organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine often involves complex organic reactions. For instance, the synthesis of related fluorinated compounds typically requires the use of specific catalysts or reagents to introduce the trifluoromethyl group effectively. Techniques such as palladium-catalyzed reactions or hydrosilylation processes are common in these syntheses, allowing for precise control over the chemical structure and the incorporation of fluorinated groups (Chadwick et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine and its derivatives is characterized by the presence of a trifluoromethyl group, which significantly influences the compound's electronic properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are essential tools for analyzing these structures, revealing details about the compound's geometric configuration and electronic environment. The trifluoromethyl group's electronegativity impacts the electronic distribution within the molecule, affecting its chemical behavior and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 3-[3-(Trifluoromethyl)phenyl]propan-1-amine typically exploit the reactivity of the amino group or the electronic properties imparted by the trifluoromethyl group. These compounds can participate in a variety of organic reactions, including amidation, condensation, and nucleophilic substitution. The presence of the trifluoromethyl group can enhance the compound's reactivity and selectivity in these reactions, making it a valuable moiety in organic synthesis (De Rosa et al., 2015).

Scientific Research Applications

  • Biogenic Amines Determination in Beverages : A derivative, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, has been effective in determining biogenic amines in beverages. This method eliminates the need for purification and enables quantitative 19F NMR analysis (Jastrzębska et al., 2018).

  • Antitumor Activity : A compound with a similar structure, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, shows antitumor activity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).

  • Accelerating Dipeptide Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, which is crucial for dipeptide synthesis (Wang et al., 2018).

  • Synthesis of Complex Organic Compounds : 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, another derivative, serves as a valuable tool in the synthesis of complex organic compounds, offering high reactivity and potential pharmaceutical applications (Bradiaková et al., 2008).

  • Production of Fluorinated Polyimides : Novel fluorinated polyimides based on derivatives of this compound can create transparent, low-colored, and tough films, indicating potential industrial applications (Chung et al., 2006).

  • Enantioselective Synthesis : A method involving dynamic kinetic resolution of α-trifluoromethylated amines offers efficient and green processes for enantiomer conversion in synthesis (Cheng et al., 2013).

  • Functional Modification of Polymers : Amine-treated polymers, including those derived from such compounds, exhibit promising biological activities for medical applications, along with higher thermal stability and antimicrobial properties (Aly & El-Mohdy, 2015).

  • Ligands for Metal Ions : Polydentate tripodal amine phenols, related to this compound, show potential as ligands for Group 13 metal ions due to their intrastrand and interstrand hydrogen-bonding capabilities (Liu et al., 1993).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLMFBJIQWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600038
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenyl]propan-1-amine

CAS RN

104774-87-0
Record name 3-(Trifluoromethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]propan-1-amine
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Synthesis routes and methods I

Procedure details

To a solution of 3-(3-trifluoromethyl-phenyl)-propionamide (12) (3.4 g, 15.7 mmol) in THF (70 mL) was added dropwise a solution of lithium aluminum hydride in THF (1.0 M, 15.7 mL, 15.7 mmol) at room temperature. The reaction mixture was heated to reflux for 4 hours, then cooled to 0° C. Ethyl acetate was added to quench the reaction. Sodium hydroxide (5 N) was added and the mixture was refluxed for 30 min. The reaction was cooled to room temperature. Ethyl acetate was added to extract the product. The organic layer was separated and washed by saturated sodium bicarbonate and brine, then dried over MgSO4. Evaporation gave a crude oil, which purified by chromatography to give compound 13 as a colorless oil (1.6 g, 50.2%).
Quantity
3.4 g
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70 mL
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15.7 mL
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Yield
50.2%

Synthesis routes and methods II

Procedure details

To an ice-bath cooled suspension of sodium hydride (1.32 g of a 60% dispersion in oil, 33 mmol) in anhydrous tetrahydrofuran (100 ml) under a nitrogen atmosphere was added dropwise a solution of diethyl cyanomethylphosphonate (5.34 ml, 33 mmol) in tetrahydrofuran (40 ml) and the resulting mixture stirred at 0° C. for 15 minutes. To this mixture was added a solution of 3-trifluoromethylbenzaldehyde (5.22 g, 30 mmol) in anhydrous tetrahydrofuran (40 ml) and the resulting mixture stirred at room temperature for 1.5 hours. Water (300 ml) was added and the mixture extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×200 ml), brine (150 ml) then dried (Na2SO4) and evaporated. The residue was taken up in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml) and hydrogenated according to the method of Description 2. Purification by column chromatography on silica eluting with 5% MeOH in dichloromethane+0.5% NH4OH gave the title compound (1.5 g, 25%) as a yellow oil.
Quantity
0 (± 1) mol
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reactant
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100 mL
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5.34 mL
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40 mL
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5.22 g
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Quantity
40 mL
Type
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Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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